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Compound of Interest

4-(3,5-
Compound Name:

Dimethylphenyl)benzaldehyde
CAS No.: 760976-10-1
Cat. No.: B1349938

Get Quote

\ J

Chemical Identity & Structural Analysis

This compound represents a specific biaryl scaffold where a formyl-substituted benzene ring
(Ring A) is coupled to a 3,5-dimethyl-substituted benzene ring (Ring B).[1][3] The biaryl axis
provides a rigid linker often utilized in medicinal chemistry to span hydrophobic pockets in
protein targets.[3][4]
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Identifier

Details

Chemical Name

4-(3,5-Dimethylphenyl)benzaldehyde

CAS Number 760976-10-1

IUPAC Name 3',5'-Dimethyl[1,1'-biphenyl]-4-carbaldehyde
Molecular Formula C15H140

Molecular Weight 210.27 g/mol

SMILES CC1=CC(=CC(=C1)C2=CC=C(C=C2)C=0)C
InChl Key FWBMHVOMCSIWCX-UHFFFAOYSA-N

(Isomer specific)

Structural Insight: The molecule consists of two phenyl rings twisted relative to each other due

to steric repulsion between the ortho-hydrogens, typically adopting a dihedral angle of 30—-45°

in solution.[3][4] The aldehyde group at the para position of Ring A activates the ring toward

nucleophilic attack and serves as a versatile handle for further functionalization.[3][4] The 3,5-

dimethyl pattern on Ring B increases lipophilicity and metabolic stability by blocking the

metabolically vulnerable para and meta positions.[1][3][4]

Physicochemical Properties

Note: Experimental values for this specific isomer are limited in public databases.[3][4] Values

below include predicted data based on structural analogs (biaryl aldehydes).
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Property Value / Description Source/Note

Physical State Solid (Crystalline powder) Observed in similar biaryls

. . . Typical range for low-MW
Melting Point 55-65 °C (Predicted) i
biaryl aldehydes

Boiling Point ~350 °C (at 760 mmHg) Calculated

Soluble in DCM, EtOAc,
Solubility DMSO, Chloroform.[1][3][4] Lipophilic nature

Insoluble in water.[3][4]

) High lipophilicity due to biaryl
LogP (Octanol/Water) 4.2 — 4.5 (Predicted)
core

Appearance White to off-white / pale yellow

Synthetic Pathways

The most robust and authoritative method for synthesizing 4-(3,5-
Dimethylphenyl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction.[1][3][4] This
palladium-catalyzed pathway ensures high regioselectivity and yield.[1][4]

Core Synthesis Protocol (Suzuki Coupling)
Reaction Class: Palladium-Catalyzed C-C Bond Formation.[1][3][4]

Pathway Options:

» Route A (Preferred): Coupling 4-bromobenzaldehyde with 3,5-dimethylphenylboronic acid.[1]
[3][4] This route is generally preferred because 4-bromobenzaldehyde is a stable,
inexpensive commodity chemical.[1]

e Route B: Coupling 4-formylphenylboronic acid with 1-bromo-3,5-dimethylbenzene.[1][3][4]
Detailed Methodology (Route A):

e Reagents:
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[e]

Substrate 1: 4-Bromobenzaldehyde (1.0 equiv)[1][3]

o

Substrate 2: 3,5-Dimethylphenylboronic acid (1.1 — 1.2 equiv)[1][3]

[¢]

Catalyst: Pd(dppf)Clz[1]-CH2Clz (1-3 mol%) or Pd(PPhs)a (3—5 mol%)[1]

[¢]

Base: K2COs (2.0 — 3.0 equiv) or Na2COs (saturated aq.[3][4] solution)

[e]

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1 v/v)[1][3]

e Procedure:

o Step 1: Charge a reaction vessel with 4-bromobenzaldehyde, 3,5-dimethylphenylboronic
acid, and the base.

o Step 2: Add the solvent system and degas the mixture (sparge with Nitrogen or Argon for
15 mins) to remove oxygen, which degrades the Pd(0) active species.[4]

o Step 3: Add the Palladium catalyst under inert atmosphere.

o Step 4: Heat the mixture to 80—-100 °C (reflux) for 4-12 hours. Monitor reaction progress
via TLC (eluent: Hexane/EtOAc) or HPLC.

o Step 5 (Work-up): Cool to room temperature. Dilute with water and extract with Ethyl
Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na=SO4, and
concentrate in vacuo.

o Step 6 (Purification): Purify the crude residue via silica gel flash chromatography
(Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow
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Caption: Convergent synthesis via Suzuki-Miyaura coupling utilizing a Palladium(0) cycle.

Reactivity & Functionalization

The aldehyde moiety (-CHO) is a "linchpin” functional group, allowing this molecule to serve as
a versatile intermediate.[1][3]

» Oxidation: Converts to 4-(3,5-dimethylphenyl)benzoic acid using NaClO: (Pinnick oxidation)
or KMnOa.[1][3][4]

e Reduction: Converts to the benzyl alcohol using NaBHa4 in Methanol.[3][4]

o Reductive Amination: Reacts with primary/secondary amines and a reducing agent
(NaBH(OAC)3) to form biaryl amines (common in drug discovery).[1][3][4]

o Condensation: Reacts with active methylene compounds (e.g., Knoevenagel condensation)
to extend the carbon chain.[3][4]

Visualization: Reactivity Tree
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Caption: Divergent synthetic utility of the aldehyde functional group.

Applications

o Medicinal Chemistry (Privileged Scaffold): The biaryl unit is a "privileged structure” in drug
design.[3][4] The 3,5-dimethyl substitution pattern provides steric bulk that can fill
hydrophobic pockets in enzymes (e.g., Kinase inhibitors) or receptors, improving potency
and selectivity.[1][3] The aldehyde allows for the rapid attachment of diverse "warheads" or
solubilizing groups.[3][4]

o Materials Science (Liquid Crystals): Rod-like biaryl molecules are classic mesogens.[3][4]
This compound serves as a core precursor for synthesizing nematic liquid crystals used in
display technologies.[3][4]

o OLED Emitters: Used as a building block for synthesizing conjugated organic
semiconductors where the biaryl core contributes to the 1t-conjugated system required for
electron transport.[3][4]

Safety & Handling (GHS Classification)

Based on the general hazard profile of biaryl aldehydes (SDS data for CAS 760976-10-1 is not
strictly harmonized, so standard precautions for this chemical class apply).[1][3]

» Signal Word:WARNING

e Hazard Statements:
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o H315: Causes skin irritation.[3][4][6]
o H319: Causes serious eye irritation.[3][4][7]

o H335: May cause respiratory irritation.[3][4][6]

o Precautionary Measures:
o Wear nitrile gloves and safety glasses.
o Handle in a fume hood to avoid inhalation of dust/vapors.[3][4]

o Store in a cool, dry place under inert gas (Argon) if storing for long periods to prevent
autoxidation of the aldehyde to the acid.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [4-(3,5-Dimethylphenyl)benzaldehyde: Structural
Analysis & Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349938/docs#4-3-5-dimethylphenyl-benzaldehyde-
structural-analysis-synthetic-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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